Cytotoxic Potency of Au(PPh3)Cl Versus Cisplatin and Auranofin in MCF-7 Breast Cancer Cells
In a head-to-head cytotoxicity evaluation, the parent complex [Au(tpp)Cl] (tpp = triphenylphosphine) exhibited stronger antiproliferative activity against human breast adenocarcinoma MCF-7 cells than both the clinical platinum drug cisplatin and the triethylphosphine-containing gold drug auranofin [1]. The study further demonstrated that [Au(tpp)Cl] was more selective toward cancerous MCF-7 cells over normal MRC-5 fetal lung fibroblasts compared to both reference agents [1]. This superiority is attributed to the {Au(PPh3)}+ unit's ability to permeate mitochondrial membranes and induce robust mitochondrial inhibitory activity across multiple cancer cell lines [1].
| Evidence Dimension | Cytotoxic potency and cancer cell selectivity |
|---|---|
| Target Compound Data | Stronger activity against MCF-7 cells than cisplatin and auranofin; higher selectivity for cancer cells over normal MRC-5 fibroblasts |
| Comparator Or Baseline | Cisplatin (Pt-based clinical drug) and Auranofin (triethylphosphine gold(I) drug) |
| Quantified Difference | Significantly greater cytotoxic potency (exact IC50 values not reported in accessible abstract); qualitatively stronger activity and improved cancer-to-normal cell selectivity |
| Conditions | In vitro cytotoxicity assays using human breast adenocarcinoma MCF-7 cells and normal human fetal lung fibroblast MRC-5 cells |
Why This Matters
For researchers developing gold-based anticancer agents, the triphenylphosphine scaffold demonstrates superior potency and selectivity relative to both the platinum clinical standard and the FDA-approved gold drug auranofin.
- [1] Chrysouli, M.P., Banti, C.N., Kourkoumelis, N., Panayiotou, N., Markopoulos, G.S. (2018). Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells. Journal of Inorganic Biochemistry, 179, 86-96. DOI: 10.1016/j.jinorgbio.2017.11.004. Au(PPh3)Cl shows stronger activity than cisplatin and auranofin against MCF-7 cells with improved cancer selectivity. View Source
